

Inotersen in Hereditary Transthyretin Amyloidosis: A Comparative Analysis of Patient-Reported Outcomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Inotersen sodium*

Cat. No.: *B13907673*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Inotersen's performance against other alternatives in the treatment of hereditary transthyretin-mediated amyloidosis (hATTR), with a focus on patient-reported outcomes (PROs). The information is supported by experimental data from key clinical trials.

Hereditary transthyretin-mediated (hATTR) amyloidosis is a progressive and life-threatening disease characterized by the misfolding of the transthyretin (TTR) protein and its aggregation as amyloid deposits in various organs, leading to significant disruption of nervous, cardiac, and gastrointestinal functions.[1] The impact on patients' quality of life is profound, affecting their ability to perform daily activities and leading to a loss of autonomy.[1] Inotersen, an antisense oligonucleotide, is a therapeutic agent designed to address the underlying cause of hATTR amyloidosis.[2][3] This guide delves into the patient-reported outcomes from comparative studies of Inotersen, offering a detailed look at its efficacy from the patient's perspective.

Comparative Efficacy of Inotersen Based on Patient-Reported Outcomes

The primary evidence for the efficacy of Inotersen concerning patient-reported outcomes comes from the NEURO-TTR clinical trial, a Phase 3, randomized, double-blind, placebo-controlled study.[4][5][6] This trial and its open-label extension (OLE) have provided long-term

data on the impact of Inotersen on the quality of life of patients with hATTR amyloidosis with polyneuropathy.[4][7]

Inotersen vs. Placebo

The NEURO-TTR study demonstrated that patients treated with Inotersen experienced a significant benefit in their quality of life compared to those who received a placebo.[5] The key patient-reported outcome measures used in this trial were the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire and the Short Form (36) Health Survey, version 2 (SF-36v2).[4][6]

At 66 weeks, a statistically significant difference in the change from baseline for the Norfolk QoL-DN score was observed between the Inotersen and placebo groups, favoring Inotersen.[6] Specifically, the least squares mean (LSM) difference was -11.68 points.[6] A larger percentage of patients treated with Inotersen reported their Norfolk QoL-DN scores as the same or improved compared to baseline than patients in the placebo group (81.0% vs. 55.8%).[5] Furthermore, patients receiving Inotersen were more than twice as likely to have a meaningfully better Norfolk QoL-DN total score at week 66 compared to baseline than those receiving placebo (25.0% vs. 9.6%).[5]

Long-term treatment with Inotersen has been associated with slowing, and in some domains, halting the deterioration in key health-related quality of life outcome measures, particularly in physical functioning and pain.[4] In the open-label extension of the NEURO-TTR trial, patients who continued with Inotersen treatment maintained their health-related quality of life, while extrapolated data for the placebo group suggested a greater deterioration over time.[4]

Table 1: Comparison of Patient-Reported Outcomes in the NEURO-TTR Study (Inotersen vs. Placebo)

Patient-Reported Outcome Measure	Timepoint	Inotersen Group	Placebo Group	Key Finding
Norfolk QoL-DN Total Score	Week 66	81.0% with better/same scores[5]	55.8% with better/same scores[5]	Statistically significant difference in favor of Inotersen.[5]
Norfolk QoL-DN Total Score (Meaningful Improvement)	Week 66	25.0% of patients[5]	9.6% of patients[5]	Patients on Inotersen were more than twice as likely to show meaningful improvement.[5]
SF-36v2 Physical Functioning Domain	Week 66	83.8% with better/same scores[5]	50.0% with better/same scores[5]	Statistically significant difference in favor of Inotersen.[5]
SF-36v2 Social Functioning Domain	Week 66	88.5% with better/same scores[5]	65.4% with better/same scores[5]	Statistically significant difference in favor of Inotersen.[5]
SF-36v2 Role-Emotional Domain	Week 66	81.6% with better/same scores[5]	63.5% with better/same scores[5]	Statistically significant difference in favor of Inotersen.[5]
SF-36v2 Mental Health Domain	Week 66	87.4% with better/same scores[5]	67.3% with better/same scores[5]	Statistically significant difference in

favor of
Inotersen.[\[5\]](#)

Indirect Comparison: Inotersen vs. Patisiran

While no head-to-head clinical trials have directly compared Inotersen and Patisiran, another therapy for hATTR amyloidosis, indirect treatment comparisons have been conducted using data from the NEURO-TTR (Inotersen) and APOLLO (Patisiran) studies.[\[8\]](#)[\[9\]](#)[\[10\]](#) These analyses suggest that Patisiran may have a greater treatment effect on both neuropathy and quality of life outcomes compared to Inotersen.[\[8\]](#)[\[9\]](#)[\[10\]](#)

One indirect comparison found that Patisiran showed significantly greater treatment effects than Inotersen for the Norfolk QoL-DN, with a mean difference of -11.3.[\[8\]](#) The odds of improvement in the Norfolk QoL-DN were also significantly higher for patients treated with Patisiran.[\[8\]](#) It is important to note that while these indirect comparisons provide valuable insights, they are not a substitute for direct comparative trials.

Table 2: Indirect Comparison of Patient-Reported Outcomes (Inotersen vs. Patisiran)

Patient-Reported Outcome Measure	Method	Mean Difference (95% CI)	Key Finding
Norfolk QoL-DN	Bucher Indirect Comparison	-11.6	Favored Patisiran [10]
Norfolk QoL-DN	Matching-Adjusted Indirect Comparison (MAIC)	-11.3 (-19.8, -2.9)	Favored Patisiran [8] [10]

Experimental Protocols

The methodologies for the key clinical trials cited are crucial for interpreting the patient-reported outcome data.

NEURO-TTR Study (Inotersen)

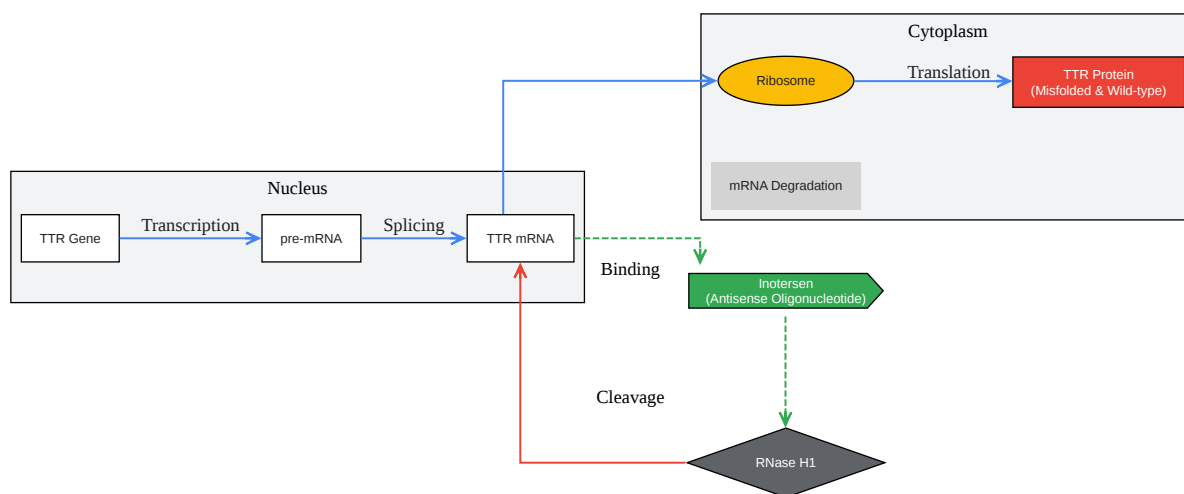
The NEURO-TTR study was a Phase 2/3, randomized, double-blind, placebo-controlled trial that enrolled 172 patients with hATTR amyloidosis with polyneuropathy.[4] Patients were randomized in a 2:1 ratio to receive either 300 mg of Inotersen or a placebo via subcutaneous injection once weekly for 65 weeks.[6] The study was conducted across 24 centers in 10 countries.[6] The co-primary endpoints were the modified Neuropathy Impairment Score +7 (mNIS+7) and the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire. Following the double-blind period, patients had the option to enroll in an open-label extension (OLE) study.[4][7]

APOLLO Study (Patisiran)

The APOLLO study was a Phase 3, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of Patisiran in patients with hATTR amyloidosis with polyneuropathy. Patisiran is administered via intravenous infusion every 3 weeks.[8] The primary endpoint of the APOLLO study was the change from baseline in the mNIS+7 score. Patient-reported outcomes, including the Norfolk QoL-DN, were also assessed.

Mechanism of Action and Experimental Workflow

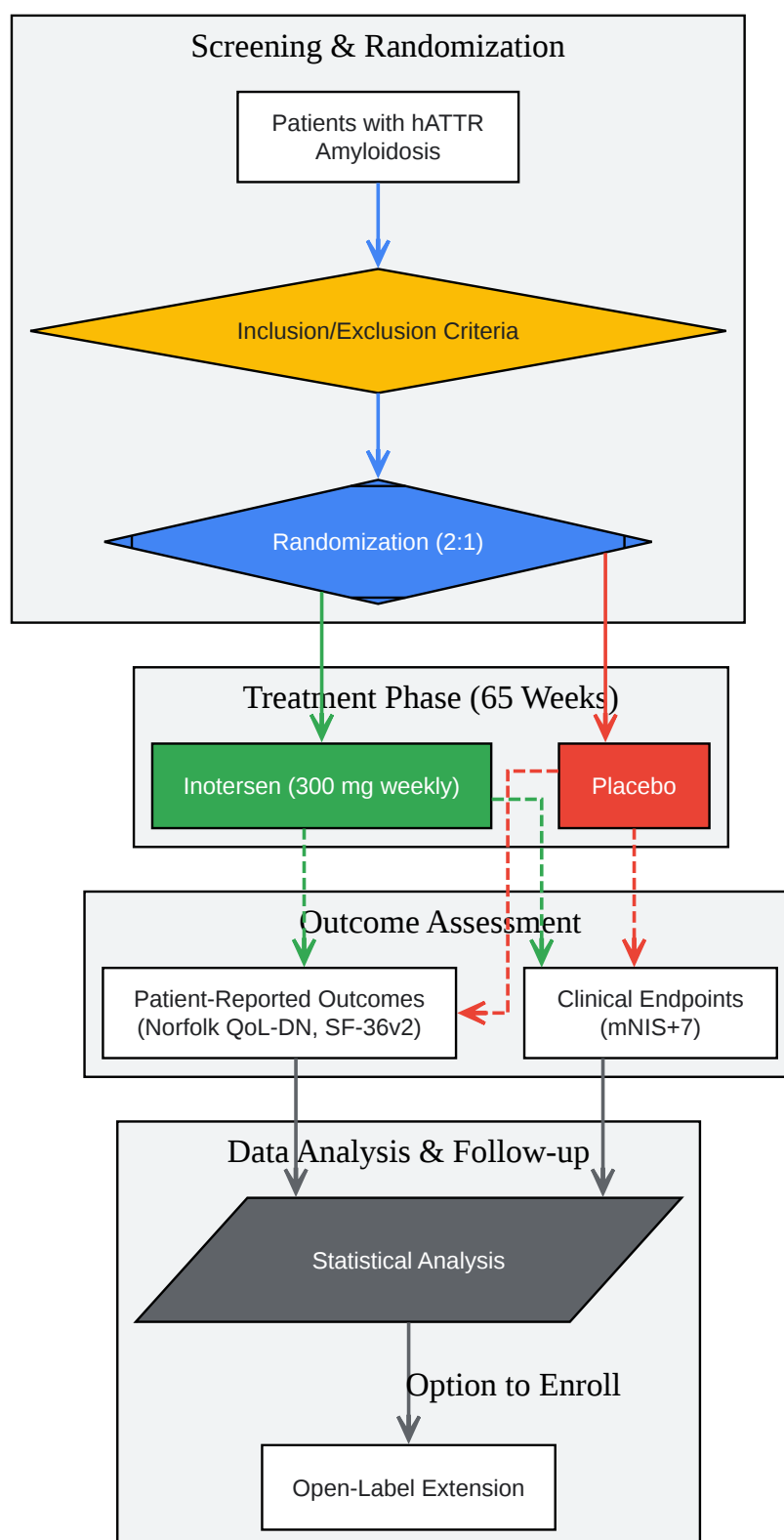
The therapeutic effect of Inotersen is achieved through a specific molecular mechanism that targets the root cause of hATTR amyloidosis.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Inotersen in reducing TTR protein production.

The clinical trial workflow for evaluating Inotersen involved several key stages from patient recruitment to data analysis.



[Click to download full resolution via product page](#)

Caption: Workflow of the NEURO-TTR clinical trial for Inotersen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Patient-reported burden of hereditary transthyretin amyloidosis on functioning and well-being - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icer.org [icer.org]
- 3. icer.org [icer.org]
- 4. Long-term treatment effects of inotersen on health-related quality of life in patients with hATTR amyloidosis with polyneuropathy: Analysis of the open-label extension of the NEURO-TTR trial - Analysis Group [analysisgroup.com]
- 5. Inotersen preserves or improves quality of life in hereditary transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Executive Summary - Clinical Review Report: Inotersen (Tegsedi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Early data on long-term efficacy and safety of inotersen in patients with hereditary transthyretin amyloidosis: a 2-year update from the open-label extension of the NEURO-TTR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Item - Indirect treatment comparison of the efficacy of patisiran and inotersen for hereditary transthyretin-mediated amyloidosis with polyneuropathy - figshare - Figshare [figshare.com]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Inotersen in Hereditary Transthyretin Amyloidosis: A Comparative Analysis of Patient-Reported Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13907673#patient-reported-outcomes-in-comparative-studies-of-inotersen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com